molecular formula C15H13Cl2NOS B5719128 N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide

N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide

Cat. No. B5719128
M. Wt: 326.2 g/mol
InChI Key: XDODBMXUNTZULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide, also known as CMPT, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. CMPT has been found to possess various biological activities, making it a promising candidate for drug development. In

Mechanism of Action

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide is not fully understood. However, studies have suggested that N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide may exert its anti-cancer effects by inducing apoptosis and cell cycle arrest in cancer cells. N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide has also been found to inhibit the expression of various proteins involved in cancer cell proliferation, such as cyclin D1 and c-Myc. In addition, N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have reported that N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide exhibits low toxicity and does not cause significant adverse effects in animal models. However, the long-term effects of N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide on human health are not yet known. N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been found to exhibit anti-inflammatory and analgesic effects in animal models, suggesting that it may be useful in the treatment of inflammatory and pain-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide in lab experiments is its low toxicity and lack of significant adverse effects in animal models. This makes it a safer alternative to other chemicals that may be more toxic. However, one limitation is that the exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide. One area of research could be the development of N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide-based drugs for the treatment of cancer and inflammatory disorders. Another area of research could be the elucidation of the exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide, which could lead to a better understanding of its biological activities. Additionally, further studies could be conducted to investigate the long-term effects of N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide on human health. Overall, N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide is a promising compound that has the potential to be developed into a useful drug for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide involves the reaction between 3-chloro-2-methylbenzoyl chloride and 4-chlorobenzenethiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography, yielding N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide as a white crystalline solid.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Liu et al. (2017), N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide was found to inhibit the growth of human non-small cell lung cancer cells by inducing apoptosis and cell cycle arrest. Another study by Li et al. (2018) reported that N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide exhibited anti-inflammatory and analgesic effects in a rat model of carrageenan-induced paw edema and acetic acid-induced writhing, respectively. These findings suggest that N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide has potential applications in the development of anti-cancer and anti-inflammatory drugs.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c1-10-13(17)3-2-4-14(10)18-15(19)9-20-12-7-5-11(16)6-8-12/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDODBMXUNTZULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.